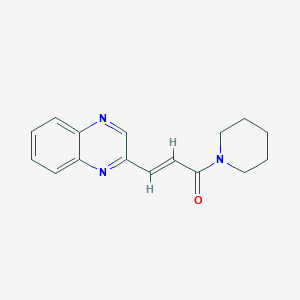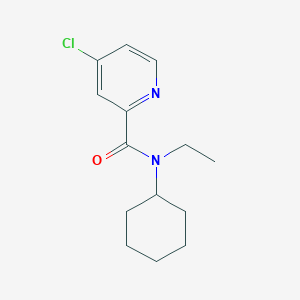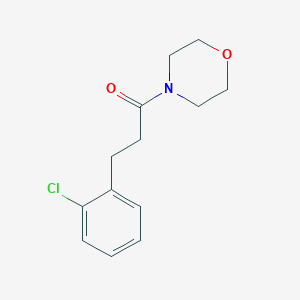
1-(benzenesulfonyl)-N-(2-phenyl-2-pyrrolidin-1-ylethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(benzenesulfonyl)-N-(2-phenyl-2-pyrrolidin-1-ylethyl)piperidine-4-carboxamide, commonly known as BPP-4, is a piperidine derivative that has been synthesized for scientific research purposes. BPP-4 has been found to have potential therapeutic applications due to its ability to interact with specific receptors in the body.
Mecanismo De Acción
BPP-4 acts as an agonist at the mu-opioid receptor and as an antagonist at the nociceptin/orphanin FQ peptide receptor. This dual mechanism of action makes it a promising candidate for the treatment of pain and addiction.
Biochemical and Physiological Effects:
Studies have shown that BPP-4 is able to reduce pain and anxiety in animal models. It has also been found to have potential as a treatment for drug addiction, as it is able to reduce the rewarding effects of drugs such as cocaine and morphine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BPP-4 is its high affinity for specific receptors, which makes it a useful tool for studying the mechanisms of pain and addiction. However, its potential therapeutic applications are still being explored, and further research is needed to fully understand its effects.
Direcciones Futuras
There are several potential future directions for research on BPP-4. One area of interest is the development of more selective agonists and antagonists for specific receptors. Another area of interest is the exploration of BPP-4's potential as a treatment for other conditions, such as depression and post-traumatic stress disorder. Additionally, further research is needed to fully understand the mechanisms of action of BPP-4 and its potential side effects.
Métodos De Síntesis
The synthesis of BPP-4 involves a multistep process that begins with the reaction of piperidine with 2-phenyl-2-pyrrolidin-1-yl ethanol in the presence of a base. The resulting product is then reacted with benzenesulfonyl chloride to form the sulfonyl derivative. Finally, the sulfonyl derivative is reacted with piperidine-4-carboxylic acid to yield BPP-4.
Aplicaciones Científicas De Investigación
BPP-4 has been studied extensively for its potential therapeutic applications. It has been found to have a high affinity for certain receptors in the body, including the mu-opioid receptor and the nociceptin/orphanin FQ peptide receptor. These receptors are involved in the regulation of pain, anxiety, and addiction.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-N-(2-phenyl-2-pyrrolidin-1-ylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3S/c28-24(25-19-23(26-15-7-8-16-26)20-9-3-1-4-10-20)21-13-17-27(18-14-21)31(29,30)22-11-5-2-6-12-22/h1-6,9-12,21,23H,7-8,13-19H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKQJAYFBJATAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrazin-2-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505817.png)




![Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505847.png)
![Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505852.png)
![N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7505859.png)

![[1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7505867.png)


